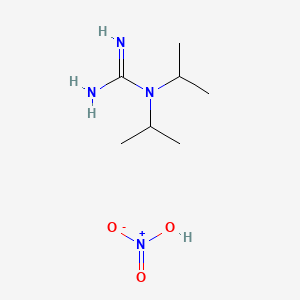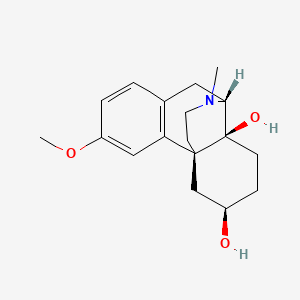
3-Methoxy-17-methyl-morphinan-6-beta,14-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is a chemical compound belonging to the morphinan class. It is structurally related to morphine and other opioids, characterized by its morphinan backbone with specific functional groups attached. This compound has significant pharmacological properties and is studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives followed by specific hydroxylation reactions to introduce the 6-beta,14-diol functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
3-Methoxy-17-methyl-morphinan-6-beta,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can alter the double bonds within the morphinan structure.
Substitution: Functional groups on the morphinan backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated morphinan derivatives. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties.
科学研究应用
Chemistry: It serves as a precursor for synthesizing other morphinan derivatives with potential therapeutic uses.
Biology: Research focuses on its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: The compound is investigated for its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signals and the activation of reward pathways.
相似化合物的比较
Similar Compounds
Morphine: A naturally occurring opioid with a similar structure but different functional groups.
Codeine: Another morphinan derivative with methylation at different positions.
Oxycodone: A semi-synthetic opioid with structural similarities but distinct pharmacological properties.
Uniqueness
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to bind selectively to certain opioid receptors and its potential for reduced side effects make it a compound of interest in medicinal chemistry.
属性
CAS 编号 |
3205-48-9 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
(1R,9R,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-17-11-13(20)5-6-18(17,21)16(19)9-12-3-4-14(22-2)10-15(12)17/h3-4,10,13,16,20-21H,5-9,11H2,1-2H3/t13-,16-,17-,18-/m1/s1 |
InChI 键 |
PJTRXTXJJAGLKK-BNEJOLLZSA-N |
手性 SMILES |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C=C(C=C4)OC)O)O |
规范 SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C=C(C=C4)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
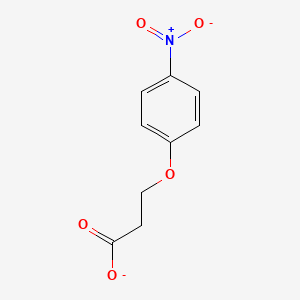

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
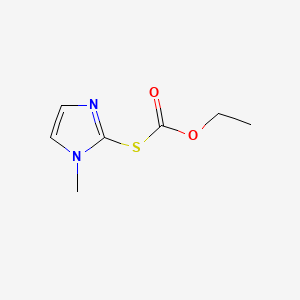
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
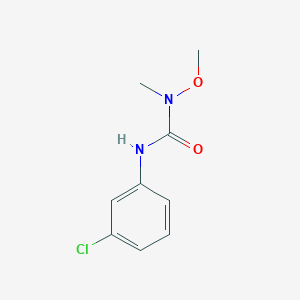

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
